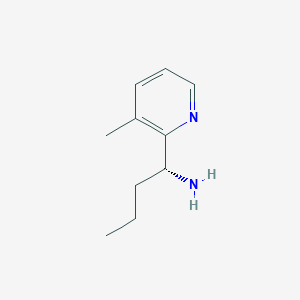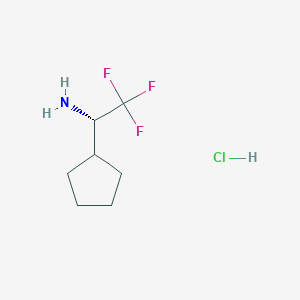![molecular formula C6H2ClN5 B15238038 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and triazine ring system with a chlorine atom at the 4-position and a cyano group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxypyrrolo[2,3-D][1,2,3]triazine, which is then chlorinated to introduce the chlorine atom at the 4-position. The cyano group is introduced through a subsequent reaction with a suitable nitrile source .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
科学的研究の応用
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory diseases.
Biology: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Materials Science: Its unique electronic properties make it suitable for use in organic electronics and as a ligand in catalysis.
作用機序
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar in structure but lacks the cyano group at the 5-position.
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.
Thiazolo[4,5-D]pyrimidine: Contains a thiazole ring fused to a pyrimidine ring, offering different chemical properties.
Uniqueness
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
特性
分子式 |
C6H2ClN5 |
|---|---|
分子量 |
179.57 g/mol |
IUPAC名 |
4-chloro-7H-pyrrolo[2,3-d]triazine-5-carbonitrile |
InChI |
InChI=1S/C6H2ClN5/c7-5-4-3(1-8)2-9-6(4)11-12-10-5/h2H,(H,9,10,11) |
InChIキー |
PDKOIBLESXQRKU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(N1)N=NN=C2Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



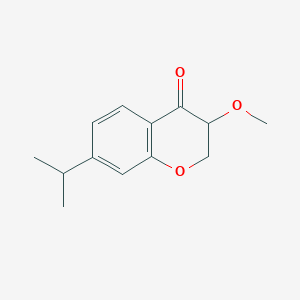
![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)
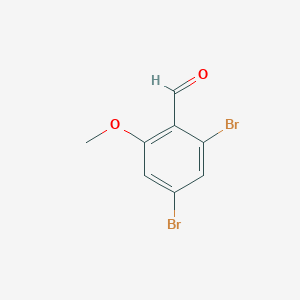
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate](/img/structure/B15237983.png)
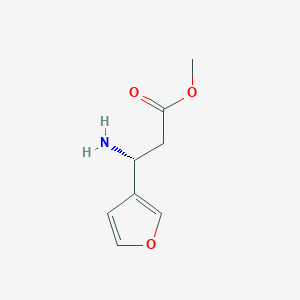
![Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15238005.png)
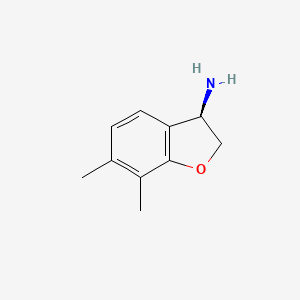
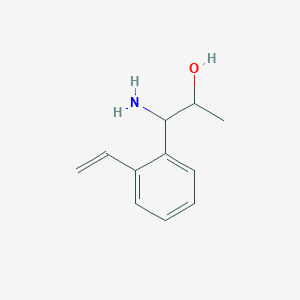
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B15238030.png)
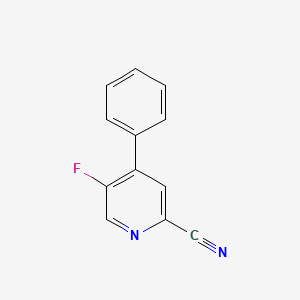
![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)
